![molecular formula C15H15N3OS B5802090 2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5802090.png)
2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mecanismo De Acción
2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide selectively inhibits the activity of Bruton's tyrosine kinase (BTK), a key component of the BCR signaling pathway. BTK plays a crucial role in the activation of downstream signaling pathways that promote the survival and proliferation of cancer cells. By inhibiting BTK activity, 2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide prevents the activation of these signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and decrease the expression of anti-apoptotic proteins. It has also been shown to enhance the activity of other anti-cancer drugs, such as venetoclax and lenalidomide. In addition, 2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide has demonstrated good pharmacokinetic properties, including high oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide for lab experiments is its selectivity for BTK, which reduces the risk of off-target effects. However, its potency may vary depending on the cell type and the specific genetic mutations present in the cancer cells. In addition, the optimal dosing and treatment schedule for 2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide may vary depending on the type of cancer being treated.
Direcciones Futuras
For the development of 2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide include clinical trials to evaluate its safety and efficacy in humans, as well as studies to identify biomarkers that can predict response to treatment. In addition, combination therapy with other anti-cancer drugs may be explored to enhance the efficacy of 2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide. Finally, further studies are needed to understand the mechanisms of resistance to 2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide and to develop strategies to overcome this resistance.
Métodos De Síntesis
The synthesis of 2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide involves the reaction of 2-amino-5-methylpyridine with 2-bromo-2-thiophenecarboxaldehyde to form the imidazo[1,2-a]pyridine intermediate. The intermediate is then reacted with 2-bromo-N-(propan-2-yl)propanamide to yield 2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide. The overall yield of the synthesis is approximately 20%.
Aplicaciones Científicas De Investigación
2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide has shown promising results in preclinical studies for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and survival of cancer cells by targeting the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cell malignancies.
Propiedades
IUPAC Name |
2-methyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-10(2)15(19)17-14-13(11-6-5-9-20-11)16-12-7-3-4-8-18(12)14/h3-10H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEADKZSLZZCQKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]propanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.